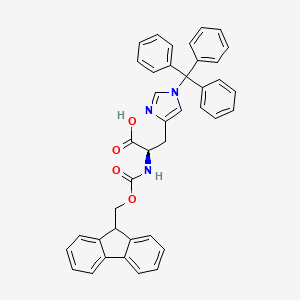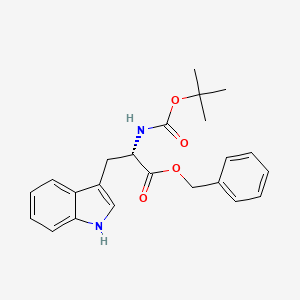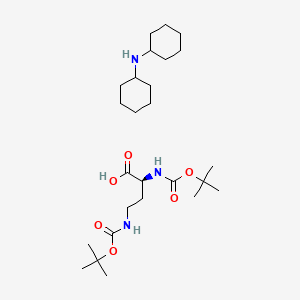
Fmoc-n-me-arg(mtr)-oh
Overview
Description
Fmoc-N-methyl-arginine(Mtr)-OH is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a methoxytrityl (Mtr) protecting group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Mechanism of Action
Target of Action
Fmoc-n-me-arg(mtr)-oh is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide sequences it is incorporated into during synthesis . These peptide sequences play various roles in biological systems, depending on their composition and structure .
Mode of Action
This compound interacts with its targets through the process of solid-phase peptide synthesis (SPPS) . In SPPS, the Fmoc group is removed, and the amino acid is incorporated into the growing peptide chain . The Mtr group on the arginine side chain is a protecting group that prevents unwanted reactions during synthesis . It is removed in the final deprotection step .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific peptide sequence it is incorporated into . As a building block in peptide synthesis, it can be part of many different peptides, each of which can interact with different biochemical pathways .
Result of Action
The result of the action of this compound is the successful incorporation of the arginine amino acid into the peptide sequence during synthesis . This allows for the creation of peptides with specific sequences that can have various molecular and cellular effects, depending on their composition .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . The stability of this compound is also an important factor, as it needs to be stable under the conditions of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-methyl-arginine(Mtr)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The guanidino group of arginine is protected with the methoxytrityl (Mtr) group to prevent unwanted reactions during peptide synthesis.
N-Methylation: The amino group of arginine is methylated to form N-methyl-arginine.
Fmoc Protection: The N-terminal amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group.
The reaction conditions for these steps involve the use of various reagents and solvents, such as trifluoroacetic acid (TFA), dichloromethane (DCM), and piperidine .
Industrial Production Methods
Industrial production of Fmoc-N-methyl-arginine(Mtr)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and lyophilization.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-methyl-arginine(Mtr)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc and Mtr protecting groups using reagents like piperidine and TFA.
Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.
Substitution Reactions: Replacement of protecting groups with other functional groups
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Mtr removal.
Coupling: Carbodiimides (e.g., DIC) and coupling additives (e.g., HOBt) are used for peptide bond formation.
Substitution: Various nucleophilic reagents can be used depending on the desired substitution
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of Fmoc-N-methyl-arginine(Mtr)-OH .
Scientific Research Applications
Fmoc-N-methyl-arginine(Mtr)-OH has several scientific research applications:
Peptide Synthesis: Widely used in SPPS for the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and signal transduction pathways.
Material Science: Utilized in the fabrication of functional materials, such as hydrogels and nanostructures
Comparison with Similar Compounds
Similar Compounds
Fmoc-arginine(Pmc)-OH: Similar protecting group strategy but uses 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) instead of Mtr.
Fmoc-arginine(Pbf)-OH: Uses 2,2,4,6,7-pentamethylchroman-6-sulfonyl (Pbf) as the protecting group.
Fmoc-arginine(Boc)-OH: Uses tert-butoxycarbonyl (Boc) as the protecting group
Uniqueness
Fmoc-N-methyl-arginine(Mtr)-OH is unique due to its combination of Fmoc and Mtr protecting groups, which provide enhanced stability and ease of deprotection compared to other protecting groups. This makes it particularly useful in complex peptide synthesis .
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVHMIGZISCVKC-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid](/img/structure/B613332.png)










